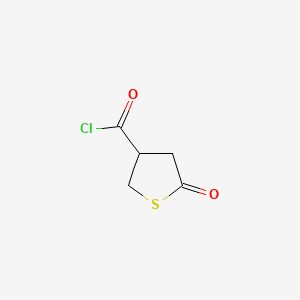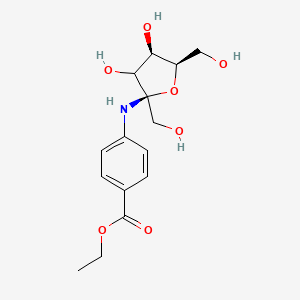
Furofenac-d3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Furofenac-d3 is a deuterium-labeled analogue of Furofenac, a novel anti-inflammatory drug. The compound is characterized by the presence of three deuterium atoms, which replace three hydrogen atoms in the molecule. This isotopic labeling is particularly useful in various scientific research applications, including metabolic studies and environmental analysis.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Furofenac-d3 involves the incorporation of deuterium atoms into the Furofenac molecule. This can be achieved through various methods, including catalytic hydrogen-deuterium exchange reactions. The reaction typically involves the use of a deuterium source, such as deuterium gas (D2) or deuterated solvents, in the presence of a suitable catalyst. The reaction conditions, such as temperature and pressure, are optimized to ensure efficient incorporation of deuterium atoms.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and isotopic enrichment of the final product. The use of advanced analytical techniques, such as nuclear magnetic resonance (NMR) spectroscopy, is essential for verifying the incorporation of deuterium atoms and the overall quality of the compound.
化学反応の分析
Types of Reactions: Furofenac-d3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert this compound into alcohols or alkanes.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines) are employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield carboxylic acids, while reduction can produce alcohols.
科学的研究の応用
Furofenac-d3 has a wide range of scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry for the identification and quantification of Furofenac and its metabolites.
Biology: Employed in metabolic studies to trace the pathways and fate of Furofenac in biological systems.
Medicine: Investigated for its potential therapeutic effects and as a tool for studying drug metabolism and pharmacokinetics.
Industry: Utilized in environmental analysis to detect and quantify pollutants and contaminants.
作用機序
The mechanism of action of Furofenac-d3 involves the modulation of the cyclooxygenase pathway, similar to its non-deuterated analogue, Furofenac. The compound inhibits the enzyme cyclooxygenase, which is responsible for the synthesis of prostaglandins. This inhibition leads to reduced inflammation and pain. The presence of deuterium atoms may influence the metabolic stability and pharmacokinetics of the compound, potentially enhancing its therapeutic effects .
類似化合物との比較
Furofenac: The non-deuterated analogue of Furofenac-d3, with similar anti-inflammatory properties.
Ibuprofen: A widely used nonsteroidal anti-inflammatory drug (NSAID) with a similar mechanism of action.
Naproxen: Another NSAID with comparable anti-inflammatory and analgesic effects.
Uniqueness of this compound: this compound is unique due to its isotopic labeling, which provides distinct advantages in scientific research. The incorporation of deuterium atoms allows for more precise tracing of metabolic pathways and improved analytical accuracy. Additionally, the deuterium labeling may enhance the metabolic stability and pharmacokinetics of the compound, potentially leading to better therapeutic outcomes.
特性
CAS番号 |
1794754-03-2 |
|---|---|
分子式 |
C12H14O3 |
分子量 |
209.259 |
IUPAC名 |
2-[2-(2,2,2-trideuterioethyl)-2,3-dihydro-1-benzofuran-5-yl]acetic acid |
InChI |
InChI=1S/C12H14O3/c1-2-10-7-9-5-8(6-12(13)14)3-4-11(9)15-10/h3-5,10H,2,6-7H2,1H3,(H,13,14)/i1D3 |
InChIキー |
MYQXHLQMZLTSDB-FIBGUPNXSA-N |
SMILES |
CCC1CC2=C(O1)C=CC(=C2)CC(=O)O |
同義語 |
2-(Ethyl-d3)-2,3-dihydro-5-benzofuranacetic Acid; 2-(Ethyl-d3)-2,3-dihydro-5-benzofuranylacetic Acid; SAS 650-d3; |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![5-Chloro-4-isothiocyanatobenzo[c][1,2,5]thiadiazole](/img/structure/B586078.png)
![N-[3-Methyl-4-(2,2,2-trifluoroethoxy)-2-pyridinyl]methyl Lansoprazole Sulfone](/img/structure/B586081.png)




![N-[(3,4-Dimethoxy-2-pyridinyl)methyl] Pantoprazole Sulfone](/img/structure/B586092.png)

